3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine
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Overview
Description
3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-2-nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-fluoro-2-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Reduction of the nitro group: Produces 3-[(3-Fluoro-2-aminophenoxy)methyl]piperidine.
Substitution of the fluoro group: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The fluoro group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 3-[(3-Chloro-2-nitrophenoxy)methyl]piperidine
- 3-[(3-Bromo-2-nitrophenoxy)methyl]piperidine
- 3-[(3-Iodo-2-nitrophenoxy)methyl]piperidine
Comparison:
- Uniqueness: The presence of the fluoro group in 3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine imparts unique properties such as increased stability and potential bioactivity compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns in substitution reactions compared to its halogenated counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(3-fluoro-2-nitrophenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-4-1-5-11(12(10)15(16)17)18-8-9-3-2-6-14-7-9/h1,4-5,9,14H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDPRCCRLHYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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